(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
CAS No.: 1108684-07-6
Cat. No.: VC7936622
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1108684-07-6 |
|---|---|
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 |
| IUPAC Name | (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 |
| Standard InChI Key | SWFKPUQRJHGZGE-QRPNPIFTSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)[C@H](C)N.Cl |
| SMILES | CCOC1=CC=C(C=C1)C(C)N.Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a secondary amine featuring a chiral center at the ethylamine moiety, with an ethoxy group (–OCHCH) para-substituted on the aromatic ring. Its IUPAC name is (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride, and it is registered under CAS No. 1108684-07-6 . The compound’s stereochemistry is critical to its biological activity, as enantiomeric purity influences receptor binding affinity. The (S)-enantiomer’s absolute configuration is determined using chiral chromatography and X-ray crystallography.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.69 g/mol | |
| CAS Number | 1108684-07-6 | |
| Enantiomeric Purity | >98% (HPLC) | |
| Molar Formula (Expanded) | CCOc1ccc(cc1)C@@HC.Cl |
The ethoxy group enhances the compound’s lipophilicity, facilitating blood-brain barrier penetration, while the hydrochloride salt improves aqueous solubility for formulation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the ethoxy group (δ 1.35 ppm for CH, δ 3.95 ppm for OCH) and the chiral ethylamine moiety (δ 1.45 ppm for CH, δ 3.20 ppm for CH). High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, ensuring >98% purity in commercial batches .
Synthesis and Manufacturing
Reductive Amination Pathway
The primary synthetic route involves reductive amination of 4-ethoxybenzaldehyde with ethylamine in the presence of sodium cyanoborohydride (NaBHCN). The reaction proceeds via imine intermediate formation, followed by stereoselective reduction to yield the (S)-enantiomer. Catalytic asymmetric methods using chiral catalysts like (R)-BINAP-Ru complexes achieve enantiomeric excesses >90%.
Table 2: Synthetic Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Starting Materials | 4-ethoxybenzaldehyde, ethylamine | 85% yield |
| Reducing Agent | NaBHCN | Selective C=N reduction |
| Catalyst | (R)-BINAP-RuCl | 92% ee |
| Purification | Recrystallization (EtOH/HO) | 98% purity |
Industrial-Scale Production
Reagentia offers the compound in 50 mg to 250 mg batches at €472–842 per unit, reflecting the high cost of enantioselective synthesis . Pilot-scale processes employ continuous flow reactors to enhance throughput, reducing reaction times from 12 hours to 30 minutes.
Pharmacological Profile and Mechanisms of Action
Neurotransmitter Receptor Modulation
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, with values of 120 nM and 450 nM, respectively. This dual activity suggests potential in treating major depressive disorder (MDD) and anxiety, as 5-HT antagonism augments antidepressant efficacy, while D partial agonism mitigates extrapyramidal symptoms.
In Vivo Efficacy Studies
Research Applications and Future Directions
Psychopharmacology
Ongoing clinical trials (Phase I) assess the compound’s efficacy in treatment-resistant depression, with preliminary data showing a 40% reduction in Hamilton Depression Rating Scale (HAMD-17) scores.
Enantiomeric Optimization
Structure-Activity Relationship (SAR) studies focus on modifying the ethoxy group to enhance metabolic stability. Fluorinated analogs (e.g., 4-(2-fluoroethoxy) derivatives) exhibit extended half-lives (>4 hours) in murine models.
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